Product packaging for Arg-Arg-Arg-Arg(Cat. No.:CAS No. 26791-46-8)

Arg-Arg-Arg-Arg

Cat. No.: B3256315
CAS No.: 26791-46-8
M. Wt: 642.8 g/mol
InChI Key: JDKYOGLOHFFQID-VGWMRTNUSA-N
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Description

Contextualization within Polyarginine Peptide Research

H-Arg-Arg-Arg-Arg-OH is a member of the polyarginine peptide family, which are polymers of the amino acid arginine. These peptides are a major focus of research due to the unique properties of the arginine side chain, which remains protonated and positively charged under most physiological conditions. This positive charge is a primary driver of their biological activity, enabling them to interact with negatively charged molecules such as the phosphate (B84403) groups on cell membranes and nucleic acids.

Research has consistently shown that the biological effects of polyarginine peptides, such as their ability to act as cell-penetrating peptides (CPPs), often correlate with the number of arginine residues. nih.gov Longer polyarginine chains, such as hepta-arginine (R7) and octa-arginine (R8), are known to readily cross biological membranes. glpbio.commdpi.com In contrast, shorter oligomers like H-Arg-Arg-Arg-Arg-OH provide a crucial point of comparison. Studies on short, glycine-capped arginine peptides (like GRRG and GRRRG) reveal that nearest-neighbor interactions between arginine residues stabilize extended β-strand conformations. nih.gov This understanding of how chain length influences structure and function is fundamental to the field, and the tetra-arginine peptide serves as a key data point in these investigations. nih.govnih.gov The systematic study of peptides of varying lengths, including the tetra-arginine, is essential for elucidating the mechanisms behind the neuroprotective and protein-modulating effects observed with longer arginine-rich peptides. nih.govnih.gov

Significance as a Model System for Peptide-Biomolecule Interactions

The well-defined and repetitive structure of H-Arg-Arg-Arg-Arg-OH makes it an excellent model system for studying the fundamental interactions between peptides and other biomolecules. The dominant feature of this peptide is the guanidinium (B1211019) group of each arginine residue, which can form strong electrostatic interactions and bidentate hydrogen bonds. nih.gov This capability is central to how arginine-rich peptides recognize and bind to biological targets.

A primary area where H-Arg-Arg-Arg-Arg-OH serves as a model is in the investigation of peptide-lipid membrane interactions. The cell membrane is a critical barrier, and understanding how peptides interact with it is vital for drug delivery and understanding the mechanisms of certain antimicrobial peptides. Research comparing arginine and lysine (B10760008) side chains shows that arginine has a unique ability to bind to, disrupt, and permeabilize lipid membranes, partly by attracting phosphate head groups and water molecules into the membrane core. nih.govacs.org However, studies on diarginine (R2) have shown that the membrane-destabilizing activity is counteracted by the peptide's charged termini, a finding that is highly relevant for the tetra-arginine peptide. nih.gov This makes H-Arg-Arg-Arg-Arg-OH a useful tool to probe the threshold of chain length required for significant membrane perturbation.

Furthermore, arginine-rich motifs are crucial for binding to nucleic acids, such as the HIV TAR RNA. nih.gov While much of this research uses longer peptides derived from viral proteins like Tat, short peptides like H-Arg-Arg-Arg-Arg-OH can be used to dissect the specific contribution of the arginine residues to binding affinity and specificity, separating it from the influence of the rest of the peptide backbone. nih.gov

Overview of Key Research Areas and Unresolved Questions

Research involving H-Arg-Arg-Arg-Arg-OH and its shorter and longer counterparts is focused on several key areas. A major field of investigation is its role as a cell-penetrating peptide. While longer polyarginines are effective transporters, the efficiency of shorter versions like the tetra-arginine is an area of active study, helping to define the minimum requirements for membrane translocation. glpbio.commdpi.com Another significant area is its use in modulating protein aggregation, a hallmark of several neurodegenerative diseases. nih.gov Arginine and arginine-rich peptides can act as "chemical chaperones," and understanding how chain length affects this property is crucial for developing potential therapeutics. nih.gov

Despite extensive research, several questions remain unresolved. A central question is determining the precise mechanism and the chain-length threshold at which polyarginines switch from merely binding to membranes to efficiently penetrating them. It is unclear whether H-Arg-Arg-Arg-Arg-OH represents a sub-optimal length or sits (B43327) near a critical threshold for this activity. nih.gov Another unresolved area is the exact conformational dynamics of the peptide when it binds to different surfaces, such as a lipid bilayer versus a protein or nucleic acid. While studies show a preference for extended structures in solution, how this changes upon binding is a complex question that molecular dynamics simulations and spectroscopy seek to answer. nih.govnih.gov Finally, while the importance of the guanidinium groups is well-established, the subtle contributions of the peptide backbone to binding and function are still being elucidated, a question for which simple, homogenous models like H-Arg-Arg-Arg-Arg-OH are indispensable. nih.gov

Compound Data Tables

Physicochemical Properties of H-Arg-Arg-Arg-Arg-OH

This table summarizes the key computed and reported physicochemical properties of the tetraarginine peptide.

Property Value Source
Molecular Formula C₂₄H₅₀N₁₆O₅ bioscience.co.uk
Molecular Weight 642.77 g/mol bioscience.co.uk
CAS Number 26791-46-8 bioscience.co.uk
Topological Polar Surface Area 408 Ų PubChem
Hydrogen Bond Donor Count 21 PubChem
Hydrogen Bond Acceptor Count 11 PubChem

| Rotatable Bond Count | 23 | PubChem |

Amino Acid Composition

This table details the constituent amino acid of the peptide.

Amino Acid 3-Letter Code 1-Letter Code Quantity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50N16O5 B3256315 Arg-Arg-Arg-Arg CAS No. 26791-46-8

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYOGLOHFFQID-VGWMRTNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization Methodologies for Research Applications

Chemical Synthesis Approaches

The synthesis of peptides like tetra-arginine can be achieved through both solid-phase and solution-phase methodologies, each offering distinct advantages and requiring specific strategies for handling amino acid side chains.

Solid-phase peptide synthesis (SPPS) is a widely adopted method for peptide production due to its efficiency and amenability to automation. In SPPS, the peptide is sequentially built upon an insoluble solid support (resin), allowing for easy removal of excess reagents and by-products through washing steps. For arginine-rich peptides, SPPS protocols are generally robust, but careful selection of protecting groups and coupling conditions is necessary to prevent side reactions and ensure high coupling efficiency, especially when multiple arginine residues are present in the sequence rsc.orgbachem.com. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed in SPPS, offering an orthogonal protection scheme where the N-terminal Fmoc group is removed by base, while side-chain protecting groups are typically removed by acid during the final cleavage step nih.gov.

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in solution. While traditionally more labor-intensive and requiring purification after each coupling step, LPPS can be advantageous for the synthesis of very short peptides or for specific modifications. It offers high purity and can be cost-effective for large-scale production of simpler sequences neulandlabs.comcreative-peptides.comcreative-peptides.com. For tetra-arginine, solution-phase synthesis is a viable option, though SPPS often offers greater convenience and speed for routine research applications bachem.comcpcscientific.com.

Arginine's guanidino group is highly basic and prone to side reactions during peptide synthesis, necessitating the use of appropriate protecting groups. The choice of protecting group is critical for successful synthesis, particularly in Fmoc-SPPS. Common acid-labile protecting groups for the arginine guanidino group include:

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is one of the most widely used and effective protecting groups for arginine in Fmoc-SPPS. It is acid-labile and readily removed by trifluoroacetic acid (TFA) during final cleavage chempep.comadvancedchemtech.compeptide.com.

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Similar to Pbf, Pmc is also an acid-labile sulfonyl-based protecting group. It is generally considered slightly less acid-labile than Pbf. However, it can lead to tryptophan alkylation during cleavage, a side reaction that Pbf is less prone to peptide.compeptide.com.

Tos (4-toluenesulfonyl): The Tos group is another option for arginine protection. It is acid-labile and typically removed under conditions similar to other acid-labile protecting groups, though its lability can vary. In Boc chemistry, Tos is removed by HF or TMSOTf peptide.comontosight.aipeptide.com.

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): This group is also acid-labile and commonly used in Fmoc-SPPS. However, its removal might require prolonged reaction times or harsher conditions compared to Pbf or Pmc, which can be problematic for acid-sensitive peptides or those with multiple arginine residues peptide.comnih.gov.

For mechanistic studies, tetra-arginine might be synthesized with specific modifications, such as isotopic labeling (e.g., with ¹³C or ¹⁵N) for NMR studies, or with fluorescent tags for tracking cellular uptake and localization. The synthesis of such derivatives follows similar SPPS or solution-phase strategies, with the modification being incorporated either as a pre-modified amino acid building block or introduced post-synthetically. For example, studies investigating cell-penetrating peptide mechanisms might involve synthesizing arginine-rich peptides with specific fluorescent labels or other functional moieties to probe their interaction with cellular components researchgate.netnih.govmdpi.com. The inherent positive charge of tetra-arginine makes it a valuable model for studying the general principles of arginine-rich CPPs researchgate.netmdpi.comresearchgate.netjst.go.jp.

Analytical and Purity Assessment for Research Integrity

Ensuring the quality and integrity of synthesized H-Arg-Arg-Arg-Arg-OH is paramount for reliable research outcomes. This involves employing a suite of analytical techniques to confirm its structure and assess its purity.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying its sequence. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with MS/MS fragmentation can provide detailed sequence information by breaking the peptide into characteristic fragment ions pnas.orgmtoz-biolabs.comnih.gov. This allows for the confirmation of the amino acid order and the presence of any modifications or impurities. High-resolution mass spectrometry can accurately determine the mass-to-charge ratio (m/z) of the peptide and its fragments mtoz-biolabs.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing peptide purity. It separates components of a mixture based on their hydrophobicity. A pure peptide sample will typically exhibit a single sharp peak in the chromatogram, while impurities will appear as additional peaks creative-proteomics.comjpt.commtoz-biolabs.com. HPLC is often coupled with UV detection (commonly at 220 nm for peptide bonds) or mass spectrometry (LC-MS) to simultaneously assess purity and confirm the identity of the eluting peaks jpt.commtoz-biolabs.com. RP-HPLC is essential for quantifying the proportion of the target peptide relative to any synthesis by-products or degradation products, ensuring that the peptide meets the required purity standards for research applications creative-proteomics.comjpt.commtoz-biolabs.commtoz-biolabs.com.

Table 1: Common Protecting Groups for Arginine Side Chain in Fmoc-SPPS

Protecting GroupAbbreviationLability to AcidCommon Removal ConditionsNotes
PbfPbfHighTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Widely used, efficient removal, less prone to tryptophan alkylation compared to Pmc. chempep.comadvancedchemtech.compeptide.com
PmcPmcModerateTFA (e.g., 50% TFA in DCM)Can cause tryptophan alkylation; Pbf is often preferred when tryptophan is present. peptide.compeptide.com
MtrMtrModerateTFA/thioanisoleMay require longer reaction times or harsher conditions for removal, potentially affecting acid-sensitive peptides. peptide.comnih.gov
TosTosModerateHF, TMSOTfPrimarily used in Boc-SPPS; acid lability can vary. peptide.comontosight.aipeptide.com
NO₂NO₂LowSnCl₂, hydrogeolysisLess common in Fmoc-SPPS; stable to TFA but can undergo side reactions during cleavage. peptide.comnih.gov

Table 2: Key Spectroscopic and Chromatographic Techniques for Peptide Analysis

TechniquePrimary ApplicationInformation ProvidedReferences
Mass Spectrometry Molecular weight confirmation, sequence verificationExact mass of the peptide, fragmentation patterns for sequence elucidation, identification of modifications/impurities. pnas.orgmtoz-biolabs.comnih.gov
NMR Spectroscopy Structural elucidation, confirmation of connectivityProton and carbon environments, spatial proximities (NOEs), dihedral angles, 3D structure in solution. uzh.chnih.govnmims.eduuq.edu.au
HPLC (RP-HPLC) Purity assessment, separation of componentsRetention time, peak shape, and peak area to quantify target peptide vs. impurities. creative-proteomics.comjpt.commtoz-biolabs.commtoz-biolabs.com
LC-MS Combined purity and identity confirmationSeparation by HPLC, followed by mass analysis of eluting peaks for definitive identification and purity assessment. jpt.commtoz-biolabs.com

Compound List:

H-Arg-Arg-Arg-Arg-OH (Tetra-arginine)

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Mtr)-OH

Fmoc-Arg(Tos)-OH

Boc-Arg(Tos)-OH

Fundamental Molecular and Cellular Interaction Mechanisms

Mechanisms of Cellular Translocation and Uptake

The internalization of peptides into cells is broadly categorized into two main routes: energy-dependent endocytosis and energy-independent direct translocation. For arginine-rich peptides, the efficiency and preferred pathway are heavily dependent on the number of arginine residues. Research indicates that a minimum of six to eight arginine residues are typically required for efficient cellular uptake, placing tetra-arginine at a threshold where its internalization efficiency is significantly low. nih.govresearchgate.netnih.gov

Endocytosis is a major, energy-dependent pathway for the uptake of many molecules, including longer arginine-rich CPPs. mdpi.com This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Key subtypes of endocytosis implicated in CPP uptake include macropinocytosis and clathrin-dependent endocytosis.

Macropinocytosis: This pathway is characterized by large-scale membrane ruffling and the formation of large vesicles called macropinosomes. The uptake of longer oligoarginines, such as octa-arginine (R8), has been shown to induce the rearrangement of the actin cytoskeleton, a hallmark of macropinocytosis. nih.govnih.gov This process is significantly suppressed by inhibitors like ethylisopropylamiloride (EIPA). nih.gov However, H-Arg-Arg-Arg-Arg-OH generally fails to promote the significant actin rearrangement necessary for this pathway, resulting in minimal uptake via macropinocytosis. researchgate.net

Studies comparing oligoarginines of different lengths consistently demonstrate that peptides with fewer than six arginine residues, such as R4, show little to no uptake through endocytic routes at typical experimental concentrations. nih.govnih.gov This is often visualized as a lack of punctate fluorescence within the cell, which is characteristic of endosomal entrapment. nih.gov

Direct translocation is a proposed mechanism whereby peptides cross the plasma membrane directly to enter the cytosol, bypassing the endocytic pathway. This process is thought to involve transient, non-disruptive destabilization of the lipid bilayer.

Pore Formation Models: Molecular dynamics simulations for longer arginine-rich peptides, like nona-arginine (B115151) (R9), suggest a mechanism involving the formation of transient water pores. nih.govarxiv.org In this model, the high density of cationic arginine residues first binds to anionic lipid headgroups on the membrane surface. nih.gov This interaction induces strong local distortions in the bilayer, leading to the translocation of an arginine side chain, which nucleates the formation of a transient, toroidal pore. nih.gov The peptides then diffuse through this pore into the cytosol.

Fusion Pore Mechanism: An alternative model, also derived from studies on longer peptides like R9, suggests that the peptides induce multilamellar membrane structures that lead to a fusion event, creating a pore through which the peptide enters. nih.govcas.czpnas.org

However, H-Arg-Arg-Arg-Arg-OH is largely considered inactive in promoting these events. nih.govcas.cz The peptide's shorter length and lower charge density are insufficient to induce the significant membrane distortion or lipid rearrangement required for efficient pore formation and direct translocation. researchgate.netnih.gov

The route of cellular entry determines its reliance on cellular metabolic energy, typically in the form of adenosine (B11128) triphosphate (ATP).

Energy-Dependent Uptake: Endocytic pathways, including macropinocytosis, are active processes that require ATP to fuel membrane rearrangement, vesicle formation, and subsequent trafficking. nih.gov Studies on longer arginine peptides (e.g., R8) show a significant reduction in uptake at low temperatures or in the presence of metabolic inhibitors, confirming the energy dependence of endocytosis. nih.gov

Energy-Independent Uptake: In contrast, direct translocation through transient pores is considered a passive, energy-independent process, driven primarily by electrostatic and physicochemical interactions between the peptide and the membrane. nih.govnih.gov

For H-Arg-Arg-Arg-Arg-OH, since its uptake by either pathway is minimal, the distinction is less pronounced. However, the theoretical framework suggests that any minor translocation that might occur would likely be energy-independent, while its already inefficient endocytic uptake would be energy-dependent.

For efficient CPPs, peptide concentration is a critical factor that can influence the dominant uptake mechanism. nih.govmdpi.com

At low concentrations (e.g., < 10 µM), longer peptides like R8 typically enter cells via endocytosis, as evidenced by punctate intracellular fluorescence. nih.gov

At higher concentrations, a switch to a different mechanism, likely direct translocation, is often observed, leading to diffuse cytosolic fluorescence. nih.gov

In the case of H-Arg-Arg-Arg-Arg-OH, its uptake is poor across a range of concentrations. While a minor increase in internalization may be seen at very high concentrations (e.g., >15 µM), it does not achieve the efficient, widespread cytosolic distribution characteristic of its longer counterparts. nih.gov This suggests that even at elevated concentrations, R4 cannot effectively initiate the membrane perturbations required for robust direct translocation.

Summary of Cellular Uptake Mechanisms for H-Arg-Arg-Arg-Arg-OH (R4)
Uptake MechanismDescriptionInvolvement of R4Key FactorsEnergy Dependence
Macropinocytosis Large-scale endocytosis involving actin-driven membrane ruffling.Minimal to none. R4 is too short to effectively induce the required actin rearrangement. researchgate.netnih.govPeptide length (>6 Arg), actin cytoskeleton integrity. nih.govnih.govDependent (ATP required). nih.gov
Clathrin-Dependent Endocytosis Formation of clathrin-coated vesicles for cargo internalization.Negligible. Not a primary pathway for arginine-rich peptides. nih.govnih.govSpecific receptor-ligand interactions, clathrin machinery.Dependent (ATP required).
Direct Translocation / Pore Formation Peptide crosses the plasma membrane directly, often via transient pores.Minimal to none. R4 lacks the charge density to sufficiently perturb the lipid bilayer and form pores. nih.govnih.govnih.govHigh peptide concentration, number of arginine residues, membrane lipid composition. nih.govnih.govIndependent. nih.govnih.gov

Interactions with Cell Surface Components

The initial step for any cellular uptake mechanism is the interaction of the peptide with the cell surface. The highly cationic nature of H-Arg-Arg-Arg-Arg-OH facilitates strong electrostatic binding to negatively charged molecules on the plasma membrane and in the extracellular matrix. This binding is a prerequisite for subsequent, albeit inefficient, translocation events.

The cell surface presents a rich landscape of anionic charges that serve as docking sites for cationic peptides. The guanidinium (B1211019) group of arginine is particularly effective at this, capable of forming strong, bidentate hydrogen bonds with various anionic functional groups. reading.ac.uknih.govnih.gov

Phosphate (B84403) Groups: These are abundant on the cell surface as part of the phospholipid headgroups that form the lipid bilayer. nih.gov Cationic arginine residues in the peptide interact strongly with the negatively charged phosphate moieties of lipids like phosphatidylserine (B164497) and phosphatidylglycerol. nih.govreading.ac.uk This interaction is a fundamental step in pulling the peptide toward the membrane, which, for longer peptides, can lead to membrane destabilization and pore formation. nih.gov

Sulfate (B86663) and Carboxylate Groups: These groups are key components of glycosaminoglycans (GAGs), such as heparan sulfate, which are attached to core proteins to form heparan sulfate proteoglycans (HSPGs). nih.govmdpi.com HSPGs are ubiquitous on the surface of most mammalian cells and act as primary receptors for the binding of arginine-rich peptides. nih.govnih.gov The electrostatic attraction between the peptide's guanidinium groups and the sulfate and carboxylate groups on the GAG chains serves to concentrate the peptide at the cell surface, which is believed to facilitate its subsequent interaction with the lipid membrane. nih.govnih.gov Studies show that the binding is dominated by the interaction between the negatively charged sulfate/carboxylate groups and the positively charged side chains of arginine. oup.com

Binding Interactions of H-Arg-Arg-Arg-Arg-OH with Cell Surface Components
Anionic GroupCellular ComponentNature of InteractionSignificance
Phosphate (PO₄³⁻) Phospholipid headgroups (e.g., Phosphatidylserine) in the plasma membrane. nih.govreading.ac.ukStrong electrostatic interaction and bidentate hydrogen bonding with arginine's guanidinium group. nih.govreading.ac.uknih.govAnchors the peptide to the lipid bilayer, the first step for direct translocation models. nih.gov
Sulfate (SO₄²⁻) Heparan sulfate and other glycosaminoglycans (GAGs) on the cell surface. nih.govmdpi.comStrong electrostatic attraction. nih.govoup.comActs as a primary docking site, concentrating the peptide at the cell surface to facilitate membrane interaction and endocytosis. nih.govnih.gov
Carboxylate (COO⁻) Heparan sulfate (specifically iduronic acid residues) and anionic lipids like phosphatidylserine. nih.govoup.comElectrostatic attraction with the guanidinium group. nih.govContributes to the overall binding affinity of the peptide to the cell surface and extracellular matrix components. oup.com

Interaction with Glycosaminoglycans (GAGs) and Proteoglycans (e.g., Heparan Sulfate Proteoglycans)

The initial interaction of many cationic peptides with the cell surface is mediated by electrostatic attraction to the negatively charged glycocalyx, which is rich in glycosaminoglycans (GAGs). Arginine-rich peptides, including tetra-arginine (R4), exhibit a strong affinity for these sulfated polysaccharides. researchgate.netnih.gov The binding is primarily driven by the electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged sulfate and carboxylate groups on GAG chains like heparan sulfate (HS) and heparin. nih.govnih.gov

Studies comparing arginine and lysine (B10760008) have shown that arginine-containing peptides generally have a higher affinity for heparin. mdpi.com The interaction is not merely electrostatic; it can induce specific conformational changes in the peptide. For instance, some longer arginine-rich peptides are induced to form an α-helical structure upon binding to heparin, a phenomenon not observed with shorter sequences like octa-arginine (R8), suggesting that the structural outcome of the interaction is dependent on peptide length and sequence. researchgate.net While tetra-arginine is shorter still, the fundamental binding principle remains, with its four guanidinium groups providing multiple points of contact with the GAG chains. This binding can lead to the clustering of GAGs and effectively concentrate the peptide at the cell surface, a crucial first step for any subsequent membrane interaction. mdpi.com The interaction with GAGs can be considered a regulatory step, potentially facilitating the transfer of the peptide from the GAGs to the lipid membrane itself. mdpi.com

Role of Guanidinium Groups in Surface Adsorption and Binding Affinity

The guanidinium group of the arginine side chain is the primary determinant of tetra-arginine's binding capabilities. frontiersin.org Unlike the primary amine of lysine, the planar, delocalized charge of the guanidinium group allows it to form strong, bidentate hydrogen bonds with the phosphate, sulfate, and carboxylate anions found on cell surfaces and in proteoglycans. frontiersin.orgmit.edunih.gov This robust interaction is crucial for the peptide's adsorption to biological surfaces.

Functional GroupKey Interaction TypeBinding PartnersReference
Guanidinium (Arginine) Bidentate Hydrogen Bonding, Electrostatic AttractionPhosphates, Sulfates, Carboxylates mit.edu, frontiersin.org
Amine (Lysine) Monodentate Hydrogen Bonding, Electrostatic AttractionPhosphates, Sulfates, Carboxylates frontiersin.org

Peptide-Membrane Biophysical Interactions

Membrane Perturbation and Destabilization Mechanisms

While longer arginine-rich peptides like nona-arginine (R9) are known to destabilize membranes and induce transient pores, tetra-arginine (R4) exhibits significantly less activity. nih.govnih.gov R4 is often used in studies as a non-cell-penetrating control peptide, highlighting its limited ability to perturb the lipid bilayer on its own. nih.gov Research indicates that a critical length is required for oligo-arginines to become effective at membrane destabilization. nih.gov

Molecular dynamics simulations and experimental data suggest that potent arginine-rich CPPs function by binding to the membrane surface, inserting arginine side chains into the bilayer, and nucleating transient, water-filled pores. nih.govnih.govarxiv.org This process involves the peptide attracting phosphate headgroups from the opposite leaflet of the bilayer, creating a toroidal pore structure that allows the peptide to translocate. nih.gov However, tetra-arginine does not appear to be long enough to effectively initiate this process. Instead of causing significant disruption or pore formation, R4 tends to form a layer on top of a negatively charged lipid bilayer. nih.gov Studies have shown that the membrane-impermeable R4 can be helped to enter cells if co-incubated with a more potent, cargo-carrying R12 peptide, suggesting that R4 itself does not efficiently cause the necessary membrane alterations for entry. nih.gov

Induction of Membrane Curvature and Multilamellarity

The induction of membrane curvature is a key aspect of how many peptides interact with and remodel lipid bilayers. Research has shown that the ability of oligo-arginines to induce curvature is dependent on the number of arginine residues. A critical number of arginines (a minimum of five) is necessary to generate complex saddle-splay curvature, which is geometrically required for processes like pore formation and endocytosis. nih.gov

Tetra-arginine (R4) falls below this threshold. Experiments have shown that R4 is only capable of producing inverted hexagonal phases in lipid systems. nih.gov This indicates an ability to induce negative mean curvature, but not the more complex negative Gaussian (saddle-splay) curvature associated with potent CPPs like the TAT peptide. nih.gov Similarly, while longer arginine-rich peptides like R9 can cause vesicles to form multilamellar structures and undergo fusion, this behavior is not characteristic of R4. nih.govbiorxiv.org The limited ability of R4 to remodel membrane architecture is consistent with its classification as a non-penetrating peptide.

PeptideNumber of Arginine ResiduesInduced Membrane CurvatureReference
Tetra-arginine (R4) 4Negative mean curvature (inverted hexagonal phases) nih.gov
Oligo-arginine (≥R5) ≥ 5Saddle-splay curvature (cubic phases) nih.gov

Peptide Partitioning into Lipid Bilayers

The transfer of highly charged molecules like arginine into the hydrophobic core of a lipid bilayer is energetically unfavorable. Computer simulations show that the translocation of a single arginine residue proceeds through the formation of a water-filled defect that keeps the amino acid hydrated. nih.gov The free energy cost for this process is significant, estimated at around 60 kJ/mol to transfer a single arginine into the center of a DOPC bilayer. nih.gov

An interesting finding is that the partitioning of multiple arginines is nonadditive. The primary energy barrier is the creation of the initial water defect for the first arginine; adding subsequent arginines into this existing defect incurs a much smaller energy cost. nih.gov Despite this, tetra-arginine does not effectively partition into or translocate across the membrane. Molecular dynamics studies show that while longer oligo-arginines (like R8) can achieve deep partitioning of their guanidinium groups into the lipid glycerol (B35011) region, R4 peptides tend to remain adsorbed on the surface of the bilayer. mdpi.comnih.gov The charged termini (the N-terminal amino group and C-terminal carboxyl group) of the short R4 peptide are thought to counteract any potential pore-stabilizing effects of the arginine side chains, further hindering its penetration into the membrane core. nih.gov

Role of Membrane Composition in Interaction Dynamics

The composition of the lipid bilayer plays a critical role in modulating the interaction with tetra-arginine. The peptide's cationic nature dictates a strong preferential interaction with membranes containing negatively charged (anionic) lipids, such as phosphatidylglycerol (PG) or phosphatidylserine (PS), due to electrostatic attraction. nih.govescholarship.org In contrast, interactions with purely zwitterionic membranes, like those composed of phosphatidylcholine (PC), are significantly weaker. nih.gov

The physical properties of the membrane, such as thickness, also influence the interaction. Atomistic simulations have shown that arginine's disruptive potential is enhanced in thinner membranes. escholarship.org The presence of other membrane components, like cholesterol, can also alter interaction dynamics. For some arginine-containing peptides, the addition of cholesterol to a model membrane was found to increase membrane disturbance, potentially by altering membrane fluidity and packing. nih.gov The interaction of arginine with phosphate groups on the lipids is a key stabilizing factor, leading to the formation of arginine-phosphate clusters that can attract water into the membrane interface and perturb the local structure. escholarship.org This effect is more pronounced with arginine than with lysine, highlighting the unique properties of the guanidinium group in mediating peptide-membrane interactions. escholarship.org

Advanced Biophysical and Structural Characterization of H Arg Arg Arg Arg Oh

Spectroscopic Investigations of Peptide Conformation and Dynamics

Spectroscopic techniques are fundamental for understanding the secondary structure, dynamics, and environmental interactions of H-Arg-Arg-Arg-Arg-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information and can probe peptide dynamics and interactions at an atomic level acs.orguzh.chunivr.it. For H-Arg-Arg-Arg-Arg-OH, NMR can provide detailed assignments of proton resonances, allowing for the determination of backbone and side-chain conformations. Studies on longer polyarginine peptides, such as deca-arginine (R10), have shown that NMR chemical shifts can change with increasing peptide concentration, indicating attractive intermolecular interactions, potentially due to like-charge ion pairing between arginine residues cas.czirb.hrresearchgate.netnih.gov. While direct NMR data for H-Arg-Arg-Arg-Arg-OH is limited, these findings suggest that similar interactions might occur, contributing to its self-association behavior. NMR can also be used to study the interaction of the peptide with lipid molecules by observing changes in chemical shifts or through Nuclear Overhauser Effect (NOE) experiments that reveal spatial proximity between peptide and lipid components nih.govresearchgate.net.

Fluorescence spectroscopy, particularly using tryptophan (Trp) residues or extrinsic fluorophores, is a powerful tool for investigating peptide-membrane interactions, including localization and insertion depth utl.ptfrontiersin.org. While H-Arg-Arg-Arg-Arg-OH does not inherently contain tryptophan, model studies often incorporate fluorescent labels or tryptophan residues in related peptides to study their behavior. Fluorescence quenching assays, for instance, can reveal the accessibility of fluorophores to quenchers in the membrane environment, thereby indicating the peptide's location within or on the membrane surface nih.govutl.pt. Changes in the fluorescence emission maximum (blueshift) can also signal a transition from a polar aqueous environment to a less polar membrane environment utl.pt. Studies on arginine-rich peptides suggest that tryptophan residues, when present, tend to partition into the interfacial region of the membrane, interacting with lipid acyl chains, while arginine residues engage in electrostatic interactions with lipid phosphate (B84403) groups nih.govscispace.com.

Scattering Techniques for Supramolecular Assembly Studies

Scattering techniques are employed to investigate the size, shape, and aggregation state of molecules in solution or in complex systems.

Small-Angle X-ray Scattering (SAXS) is highly effective for studying the self-association and supramolecular assembly of peptides, providing information about their size, shape, and inter-particle interactions cas.cznih.govucl.ac.ukacs.org. SAXS measurements on longer arginine-rich peptides, such as deca-arginine (R10), have demonstrated self-association in aqueous solutions, particularly at lower ionic strengths, attributed to electrostatic interactions like like-charge ion pairing cas.cznih.gov. This self-association is thought to enhance the peptide's bioavailability. While specific SAXS data for H-Arg-Arg-Arg-Arg-OH is not explicitly detailed, the findings from longer polyarginines suggest that H-Arg-Arg-Arg-Arg-OH may also exhibit self-assembly behavior, driven by the cumulative electrostatic interactions of its four arginine residues. SAXS has also been used to study phase transitions induced in lipid systems by polyarginines, indicating their influence on membrane structure nih.gov.

Membrane Mimetic Systems in Biophysical Studies

Membrane mimetic systems, such as liposomes or lipid bilayers, are crucial for studying the interactions of peptides like H-Arg-Arg-Arg-Arg-OH with biological membranes in a controlled environment nih.govresearchgate.net. These systems allow researchers to investigate how the peptide binds to, inserts into, or perturbs membranes. Arginine-rich peptides are known to interact strongly with membranes due to the electrostatic attraction between their positively charged guanidinium (B1211019) groups and the negatively charged lipid phosphate headgroups scispace.commdpi.comresearchgate.net. Molecular dynamics simulations and experimental studies on similar peptides suggest that arginine residues can form hydrogen bonds with lipid phosphate groups, anchoring the peptide to the membrane surface and potentially influencing membrane organization, such as inducing multilamellarity or pore formation nih.govmdpi.comresearchgate.netpnas.org. The specific arrangement and number of arginine residues, as in H-Arg-Arg-Arg-Arg-OH, are key determinants of the nature and strength of these membrane interactions.

Liposome (B1194612) and Model Membrane Studies (e.g., LUVs, artificial neuronal membranes)

The interaction of H-Arg-Arg-Arg-Arg-OH with liposomes and other model membranes is primarily driven by electrostatic forces, owing to the peptide's net positive charge at physiological pH due to its multiple arginine residues. These interactions are fundamental to understanding its cell-penetrating capabilities and membrane-modulating effects.

Electrostatic Interactions and Membrane Binding

Membrane Perturbation and Permeabilization

While longer arginine-rich peptides, such as nonaarginine (R9), are well-known for their ability to induce significant membrane leakage and disruption, R4 generally exhibits a less pronounced effect. Comparative studies have shown R4 to be "essentially inactive" in inducing the leakage of encapsulated molecules from large unilamellar vesicles (LUVs) when contrasted with the potent activity of R9 pnas.orgpnas.org. Despite this, R4 has been demonstrated to perturb membranes nih.gov. The precise mechanisms by which R4 might influence membrane integrity, even if less dramatically than longer analogs, are still under investigation, with some research suggesting that the charged termini of shorter oligo-arginines like R4 may counteract membrane-destabilizing effects observed in longer peptides nih.gov.

Conformational Changes upon Membrane Interaction

In aqueous solutions, R4 typically adopts a random coil or a polyproline type II helical conformation nih.govnih.gov. Upon interaction with lipid membranes, peptides can undergo conformational changes. Circular dichroism (CD) spectroscopy studies on arginine-rich peptides, including those interacting with artificial neuronal membranes, suggest moderate conformational changes in the hydrophobic environment of the liposomes, though the exact nature of these changes can be difficult to define nih.govnih.gov. These alterations may involve a shift towards more helical structures, which can influence the peptide's ability to interact with or penetrate the lipid bilayer mdpi.comnih.gov.

Specific Interactions with Artificial Neuronal Membranes

Research utilizing artificial neuronal membranes (ANMs) has explored the interaction of arginine-rich peptides with lipid compositions that mimic neuronal cell membranes nih.govnih.govbiorxiv.org. Studies on peptides like Tat(49–57)-NH2 and PTD4 (a related peptide) interacting with ANMs revealed rapid adsorption to the neuronal lipid bilayer, with preferential binding to specific ganglioside molecules like monosialotetrahexosylganglioside (GM1) nih.govnih.gov. However, even at increased concentrations, these peptides did not penetrate the membrane in simulated models, suggesting that the energy barrier required to overcome strong peptide-lipid electrostatic interactions was not met nih.govnih.gov. This highlights the complexity of neuronal membrane interactions and the specific lipid compositions that may influence peptide translocation.

Comparative Studies with Other Arginine Peptides

R4 is frequently used as a comparative benchmark against longer arginine-rich peptides such as R8 and R9, as well as lysine-rich peptides like K9. These comparisons reveal distinct behavior patterns:

PeptideMembrane Leakage Induction (vs. R9)Membrane Multilamellarity Induction (vs. R9)Pore Blockage (Planar Bilayer)
H-Arg-Arg-Arg-Arg-OH (R4)Essentially inactive pnas.orgpnas.orgLess active pnas.orgShort, infrequent events nih.gov
Nonaarginine (R9)Potent inducer pnas.orgpnas.orgInduces multilamellarity pnas.orgNot specified in this context
Nonalysine (K9)Less active than R9 pnas.orgpnas.orgLess active than R9 pnas.orgNot specified in this context

These comparisons underscore that peptide length and the specific arrangement of arginine residues significantly impact their membrane interaction profiles, with shorter peptides like R4 often exhibiting reduced membrane-disruptive capabilities compared to their longer counterparts.

Planar Lipid Bilayer Experiments

Planar lipid bilayer (PLB) experiments offer a highly controlled environment to study the direct interaction of peptides with lipid membranes, providing electrophysiological data on ion flux and membrane conductance mdpi.comumaryland.edunih.govubc.caku.dk. This technique allows for precise measurements of how peptides affect the electrical properties of a lipid bilayer.

Observation of Pore Blockage and Ion Selectivity

In planar lipid bilayer experiments, R4 has been observed to induce transient effects. Specifically, when applied to a planar lipid bilayer, R4 has been noted to cause short, less frequent blockage events. These events are predominantly observed at negative transmembrane voltages and in low salt electrolyte buffers, which is consistent with the size of the pore itself nih.gov. The nature of these blockages suggests that R4 can interact with pre-existing pores or transiently alter the membrane structure to impede ion flow, demonstrating a cation-selective interaction nih.gov. Unlike some longer peptides that might form channels themselves, R4's effect in this context appears to be more of a modulatory blockage.

General Application of PLB Technique for Peptide Studies

The planar lipid bilayer technique is a cornerstone in biophysical investigations of membrane-active peptides. It allows researchers to form stable, well-defined lipid bilayers across an aperture, typically between 50 to 250 µm in diameter umaryland.edunih.govubc.ca. By incorporating peptides directly or via liposome fusion, and then applying voltage-clamp techniques, researchers can monitor minute changes in ion current. This provides quantitative data on channel formation, ion selectivity, membrane conductance, and the impact of peptides on bilayer stability and permeability ku.dknih.gov. For arginine-rich peptides like R4, PLB experiments offer a direct means to assess their ability to influence ion transport or to block existing membrane pores, complementing findings from liposome studies.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are pivotal in understanding the time-dependent behavior of systems at the molecular level. For arginine-rich peptides, MD simulations have been instrumental in elucidating their interactions with lipid bilayers, their ability to translocate membranes, and their conformational dynamics.

Both all-atom (AA) and coarse-grained (CG) MD simulations have been employed to study the interactions of arginine-rich peptides with lipid membranes. AA simulations offer high resolution, capturing detailed atomic interactions, while CG simulations allow for the exploration of larger systems and longer timescales.

Studies involving nonaarginine (R9) and nonalysine (K9) have revealed that R9 binds significantly more strongly (approximately 20 kJ/mol) and penetrates deeper into anionic lipid headgroup regions compared to K9. This enhanced interaction in R9 leads to a more pronounced induction of negative membrane curvature biorxiv.org. Coarse-grained MD simulations using the MARTINI force field have been utilized to study various arginine-rich peptides, including R9 and other cell-penetrating peptides (CPPs), in model membranes mdpi.comelifesciences.org. These simulations suggest that arginine-rich peptides can interact strongly with negatively charged phospholipid heads, which is essential for their translocation mdpi.com. The electrostatic interaction between arginine-rich peptides and membranes plays a crucial role in the initial stages of translocation, and the coordination of water molecules by arginine residues can lead to membrane thinning and reduced bending rigidity mdpi.com.

Specific simulations involving tetra-arginine (ARG4) have indicated that it can close pores relatively quickly (within approximately 50 ns), which aligns with experimental observations of reduced pore penetration ability for shorter oligoarginines core.ac.uk. MD simulations of tetra-arginine (R4) molecules have revealed shallower local minima in potential of mean force (PMF) profiles compared to longer peptides like deca-arginine (R10), suggesting an additive contribution of arginine side chains to the reduction of electrostatic repulsion and a lower propensity for self-association in R4 pnas.org. Studies comparing different force fields, such as AMBER ff03WS, OPLS/AA, and CHARMM22, have shown that the choice of force field can significantly impact the predicted conformational properties and interactions of arginine-rich peptides pnas.orgnih.gov.

Table 1: MD Simulations of Peptide-Membrane Interactions

Peptide StudiedSimulation TypeMembrane CompositionKey FindingsCitation(s)
R9 vs. K9All-Atom (AA)Anionic lipid headgroupsR9 binds stronger (~20 kJ/mol) and penetrates deeper than K9, inducing greater negative membrane curvature. biorxiv.org
Hexa-arginineCoarse-Grained (CG)Asymmetric lipid bilayerPeptides translocate via pore-mediated mechanism at critical concentrations; bundled peptides are more efficient than random ones. researchgate.net
R9All-Atom (AA)DOPC/DOPG (4:1)Electrostatic interaction is key for initial translocation; coordinated water molecules thin the membrane and reduce bending rigidity. mdpi.com
RW9, RL9All-Atom (AA)POPC/POPG membranesPreferential association with charged PG lipids; RW9 has a larger influence on membrane flexibility than RL9. Peptides can flip orientation during binding. core.ac.uk
ARG4All-Atom (AA)-ARG4 peptides close pores quickly (~50 ns), suggesting shorter oligoarginines have reduced pore penetration ability. core.ac.uk
R4All-Atom (AA)-Shallower PMF minima compared to R10, indicating additive electrostatic repulsion reduction and lower self-association propensity. pnas.org

MD simulations have provided critical insights into the mechanisms by which arginine-rich peptides traverse lipid bilayers and induce pore formation. Simulations suggest that arginine-rich cell-penetrating peptides (ARCPPs) may not directly pass through membranes but rather induce membrane multilamellarity and fusion, leading to passive entry via a fusion pore pnas.org. Studies indicate that ARCPPs might slow down the kinetics of naturally occurring thermal pores rather than significantly lowering the equilibrium thermodynamic cost of pore formation core.ac.uk.

The insertion of arginine residues into lipid membranes, facilitated by bidentate bonds with lipid phosphate (B84403) groups, can stabilize peptide-lipid complexes and potentially lead to the formation of toroidal pores acs.orgmeihonglab.com. Protegrin-1 (PG-1), an antimicrobial peptide rich in arginine, has been shown to induce membrane disruption by forming pores, with simulations suggesting that arginine guanidinium (B1211019) groups facilitate translocation and can act as pore inducers and stabilizers acs.org. Simulations of R9 and Tat peptides demonstrate that membrane deformation and the presence of water pores reduce the effective charge of the peptide and membrane bending rigidity, contributing to more efficient translocation of R9 due to its greater membrane disturbance nih.gov. While direct observation of spontaneous translocation in short MD simulations can be challenging, pore formation is often inferred as a prerequisite for peptide translocation acs.orguq.edu.au.

The behavior of arginine-rich peptides at interfaces, such as the surface of lipid membranes, involves significant conformational adjustments. MD simulations reveal that arginine-rich peptides can flip their orientation during membrane binding, with hydrophobic residues penetrating deeper into the lipid core while arginine residues maintain hydrogen bonds with lipid headgroups, acting as a molecular hinge core.ac.uknih.gov. These conformational changes and the inherent flexibility of the peptides are thought to play a role in their membrane binding dynamics core.ac.uk.

Studies on the adsorption of peptides, such as KRSR on muscovite (B576469) mica, show that Coulombic interactions drive adsorption, with arginine residues mediating initial contacts and contributing to strong binding events. The peptide's geometry can fluctuate due to dynamic interactions with the surface and surrounding water molecules mdpi.comresearchgate.net. The self-association of arginine-rich peptides, such as R4, is also influenced by their conformation and the additive effects of side chains, with shorter peptides exhibiting lower self-association propensities compared to longer ones pnas.org.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Guanidinium Interactions

Quantum Mechanical (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods are employed to investigate the electronic and bonding interactions, particularly those involving the highly polar guanidinium group of arginine. These methods provide high accuracy for studying specific chemical events and interactions that are critical for peptide function.

QM calculations have been used to analyze the interactions of arginine side chains with DNA bases, predicting that arginine interacts more strongly with guanine (B1146940) than cytosine, and this interaction is enhanced in aqueous environments nih.gov. Studies on arginine side chain stacking with protein α-helices, using QM methods like MP2, reveal that these interactions, driven by dispersion and electrostatics, contribute to protein stability by stabilizing backbone hydrogen bonds nih.gov. QM calculations on modified arginine residues, such as Nω-methylated derivatives, have shown that methylation reduces the number of hydrogen bonding patterns the guanidinium group can form with nucleic acid backbone phosphates, thereby influencing peptide-nucleic acid interactions oup.com.

QM/MM simulations are valuable for studying enzymatic reactions involving arginine. For instance, in arginase catalysis, QM/MM studies suggest that specific residues like Glu277 stabilize arginine, and proton transfer steps are rate-limiting researchgate.net. In [NiFe]-hydrogenases, QM/MM calculations investigate the role of a conserved arginine residue, suggesting its guanidinium group may function as a general base in hydrogen activation frontiersin.org. Furthermore, QM calculations on guanidinium in aqueous solution highlight strong solute-oxygen coordination and hydrogen bonding, with comparisons between QM and MM parametrizations revealing significant differences in hydration patterns and polarization nih.gov.

Table 2: QM/QM/MM Studies of Arginine Interactions

System StudiedMethodInteraction PartnerKey FindingsCitation(s)
Arg side chainQMDNA bases (G, C)Stronger interaction with guanine; interaction enhanced in water. nih.gov
Arg side chainQMProtein α-helixStacking interaction energy ~0.2-0.4 kcal/mol; stabilizes backbone H-bonds via dispersion and electrostatics. nih.gov
Nω-methylated ArgQMDNA/RNA phosphatesReduced number of H-bond patterns, affecting peptide-nucleic acid interactions. oup.com
Arginase-ArginineQM/MMArginase enzymeGlu277 stabilizes Arg; proton transfer is rate-limiting in hydrolysis. researchgate.net
Guanidinium in waterQMCF-MDWater moleculesStrong solute-oxygen coordination and H-bonding; MM parametrizations differ from QM hydration patterns. nih.gov

Predicting Peptide-Biomolecule Complex Formation and Stability (e.g., with nucleic acids, polysaccharides)

Computational methods are employed to predict how arginine-rich peptides interact with and bind to other biomolecules, such as nucleic acids and polysaccharides, and to assess the stability of these complexes.

MD simulations of an arginine-rich peptide mimicking protamine have revealed specific binding preferences to DNA. The peptide preferentially binds to GC-rich sequences in the major groove and AT-rich sequences in the minor groove. This differential binding is attributed to DNA bending induced by GC-rich sequences, which narrows the major groove and enhances peptide interactions, while AT-rich minor grooves offer better stereochemical fitting for the peptide's side groups. Free energy calculations support these findings, indicating stronger affinity for AT-rich motifs in the minor groove and GC-rich motifs in the major groove biorxiv.org.

Table 3: Peptide-Biomolecule Complex Formation Simulations

Peptide StudiedBiomolecule TargetSimulation MethodBinding Specificity/ModeStability/AffinityCitation(s)
Protamine-mimic peptideDNA (GC-rich, AT-rich)All-Atom MD, Free Energy CalculationsPreferential binding to GC-rich major groove and AT-rich minor groove.Stronger affinity for AT-rich minor groove and GC-rich major groove. biorxiv.org
Nucleolin peptide (with DMA)DNA, RNAMolecular Modeling, QM CalculationsReduced H-bonding capacity of DMA affects interaction with nucleic acid phosphates.- oup.com

Force Field Development and Validation for Arginine-Rich Peptides

The accuracy of computational simulations heavily relies on the quality of the force fields used. For arginine-rich peptides, specific force field parameters and their validation are crucial for reproducing their unique electrostatic and hydrogen-bonding properties.

Various force fields have been applied to simulate arginine-rich peptides, including AMBER ff03WS, OPLS/AA, CHARMM22, and ff99SB-ILDN, particularly in studies of peptide self-association and membrane interactions pnas.orgnih.gov. These studies highlight that the choice of force field can influence the predicted conformational behavior and interaction strengths, with some force fields showing better agreement with experimental data or QM calculations for intrinsically disordered peptides or specific arginine interactions pnas.org. Coarse-grained simulations commonly utilize the MARTINI force field, which has been adapted and validated for various biomolecular systems, including peptides and membranes mdpi.comelifesciences.orgresearchgate.netmdpi.com. Studies comparing different force fields have noted that certain parametrizations may overestimate or underestimate specific interactions, such as arginine-aspartate association or the hydration of guanidinium groups pnas.orgnih.gov.

Table 4: Force Field Applications for Arginine Peptides

Peptide StudiedForce Field(s) Used/ComparedSimulation TypeKey Findings on FF Performance/ApplicationCitation(s)
R10, R4AMBER ff03WS, OPLS/AA, CHARMM22, ff99SB-ILDNAll-Atom MDFF choice impacts predicted conformational properties and interactions; ff03WS preferred for disordered proteins. pnas.orgnih.gov
Hexa-arginine, R9MARTINI (CG), Gromos-87 (AA)CG MD, AA MDMARTINI suitable for CG simulations of ARCPPs; Gromos-87 used for specific R9 interactions. mdpi.comelifesciences.orgresearchgate.netmdpi.com
GuanidiniumMM-MD (Amber99), QMCF-MDMDMM parametrizations differ from QM hydration patterns; highlights need for accurate guanidinium models. nih.gov

Structure Activity Relationships Sar in Mechanistic Research

Impact of Arginine Residue Number and Stereochemistry on Mechanisms

The length and stereochemical configuration of arginine residues significantly influence the cell-penetrating capabilities and mechanistic pathways of polyarginine peptides.

Arginine Residue Number: Research indicates a strong correlation between the number of arginine residues and cellular uptake efficiency. Shorter polyarginines, such as tetra-arginine (R4), generally exhibit considerably lower or essentially inactive cellular uptake compared to their longer counterparts pnas.org. Studies have shown that peptides require a minimum length, often with six or more arginine residues, to effectively enter cells researchgate.net. For instance, nona-L-arginine (R9) is recognized as a highly efficient CPP, demonstrating significantly greater cellular penetration than R4 jpt.compnas.org. While a higher number of arginine residues generally enhances uptake through ionic interactions with cell membranes, an optimal number appears to exist. For example, R11 has been reported to show higher cellular uptake and be a more potent transporter than R13 or R9 in certain cell types auhs.edu. The guanidine (B92328) headgroup of arginine is identified as the critical structural component responsible for this biological activity researchgate.net. Furthermore, longer oligoarginines, such as R10, tend to self-associate, a property that may contribute to their enhanced uptake, whereas R4 exhibits a lower propensity for self-association pnas.org.

Stereochemistry: Both L- and D-arginine residues can contribute to the cell-penetrating properties of peptides researchgate.net. However, the incorporation of D-amino acids into peptide sequences can confer significant advantages, particularly in terms of biological stability. Peptides synthesized with D-enantiomers often exhibit increased resistance to proteolytic degradation and greater serum stability, which can lead to enhanced therapeutic efficacy nih.govfrontiersin.orgplos.org. While D-enantiomers of polyarginine peptides, such as R18D, may show similar neuroprotective efficacy to their L-counterparts (R18), their improved stability makes them potentially more effective therapeutic agents plos.org.

Data Table 1: Impact of Arginine Residue Number on Cellular Uptake Efficiency

Peptide SequenceArginine Residue CountRelative Uptake EfficiencyPrimary Mechanism Focus (if specified)Source Reference
R44Low / Essentially InactiveMembrane fusion/multilamellarity pnas.org pnas.org
R99HighMembrane fusion/multilamellarity pnas.org jpt.compnas.org
R1111High (Context-dependent)Energy-dependent endocytosis auhs.edu auhs.edu

Effects of N-terminal and C-terminal Modifications on Interaction Pathways

N-terminal Modifications: N-terminal acetylation, as observed in Ac-R9, has been reported to reduce the efficacy of polyarginine peptides nih.gov. Conversely, fatty acylation of the N-terminus, particularly with long-chain fatty acids, can significantly enhance cellular uptake. For example, dodecanoyl-[R5] and dodecanoyl-[R6] demonstrated substantially higher cellular uptake than their non-acylated counterparts auhs.edu.

C-terminal Modifications: C-terminal amidation, such as in R9-NH2, has been shown to improve the efficacy of polyarginine peptides compared to their unmodified forms nih.gov. However, general end-capping or modifications at either terminus can lead to a tangible reduction in cellular uptake tandfonline.comresearchgate.net.

Combined Modifications: The combination of N-terminal fatty acylation and cyclization, as seen in dodecanoyl-[R5], can dramatically enhance internalization efficiency. While cyclization alone may not always improve uptake, its synergy with acylation on short arginine-containing peptides can lead to superior cell-penetrating properties auhs.edumdpi.com. These modified peptides often enter cells via energy-dependent endocytosis auhs.edu.

Data Table 2: Effects of N-terminal and C-terminal Modifications on Efficacy/Uptake

Peptide SequenceModification TypeEffect on Efficacy/UptakePrimary Mechanism Focus (if specified)Source Reference
R9UnmodifiedBaselineMembrane fusion/multilamellarity pnas.org nih.gov
Ac-R9N-terminal AcetylationReduced efficacyNot specified nih.gov
R9-NH2C-terminal AmidationImproved efficacyNot specified nih.gov
Ac-R9-NH2N-terminal Acetylation & C-terminal AmidationImproved efficacyNot specified nih.gov
Dodecanoyl-[R5]N-terminal Fatty Acylation & CyclizationSignificantly enhanced uptakeEnergy-dependent endocytosis auhs.edu auhs.edu

Influence of Amino Acid Substitutions and Sequence Variations on Mechanistic Behavior

Beyond the number and stereochemistry of arginine residues, the inclusion of other amino acids or variations in the peptide sequence can profoundly influence mechanistic behavior and cellular interactions.

Hydrophobic Amino Acids: The incorporation of hydrophobic amino acids, such as phenylalanine or tryptophan, into arginine-rich sequences can enhance cellular internalization. For instance, hydrophobic amino acids have been shown to improve the internalization of tetra-arginine mdpi.com. However, excessive hydrophobicity can lead to strong interactions with the cell membrane, potentially hindering uptake mdpi.com.

Arginine vs. Lysine (B10760008): Arginine and lysine are both cationic amino acids commonly found in CPPs. However, arginine's guanidinium (B1211019) side chain exhibits stronger interactions with anionic membrane components, such as phosphates and sulfates, compared to lysine's amino group mdpi.comfrontiersin.org. Polylysine peptides may also experience greater electrostatic repulsion between adjacent charged side chains, which can diminish their propensity to bind and penetrate cell membranes effectively compared to polyarginine frontiersin.org.

H Arg Arg Arg Arg Oh As a Research Tool and Model System

Utility in Probing Fundamental Cell Biology Processes (e.g., endocytosis pathways)

The mechanism by which arginine-rich peptides, including H-Arg-Arg-Arg-Arg-OH, cross the cell membrane is a subject of active investigation, making them powerful probes for dissecting cellular uptake pathways. While initially thought to enter cells via direct membrane translocation in an energy-independent manner, a significant body of evidence now points towards energy-dependent endocytic pathways. nih.govmdpi.com However, the specific routes utilized are complex and often debated, appearing to be dependent on the peptide's length, concentration, cargo, and the cell type being studied. researchgate.netnih.gov

Arginine-rich peptides are used as model substrates to explore various forms of pinocytosis, which occurs in all eukaryotic cells. nih.gov The primary endocytic pathways investigated using these peptides include:

Clathrin-mediated endocytosis: A major route for the uptake of many nutrients and signaling molecules. nih.gov

Caveolin-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane. nih.gov

Macropinocytosis: A process involving large-scale engulfment of extracellular fluid, which has been identified as a key entry mechanism for longer oligo-arginine peptides in prostate cells. nih.gov

Clathrin- and Caveolin-independent endocytosis: A less characterized set of pathways. mdpi.com

Studies using inhibitors for these specific pathways or conducting experiments at low temperatures (which halts most endocytic processes) have been crucial in demonstrating the involvement of endocytosis in the uptake of arginine-rich peptides. nih.gov For instance, some research indicates that while longer arginine chains (e.g., nona-arginine (B115151) or R9) are efficient at cell entry, shorter ones like tetra-arginine (R4) are not, suggesting a length-dependent mechanism. nih.gov This differential uptake makes H-Arg-Arg-Arg-Arg-OH a useful negative control or baseline comparator in studies aiming to understand the requirements for efficient cell penetration. By comparing the cellular fate of H-Arg-Arg-Arg-Arg-OH with that of longer, more penetrant arginine oligomers, researchers can elucidate the structural determinants of efficient endocytic uptake.

Application in Studying Polycationic Peptide Interactions with Nucleic Acids (e.g., DNA condensation)

The strong positive charge of H-Arg-Arg-Arg-Arg-OH makes it an ideal model for studying the interactions between polycationic peptides and negatively charged nucleic acids like DNA and RNA. These interactions are fundamental to biological processes such as chromatin organization and viral genome packaging. A key application in this area is the study of DNA condensation.

Research has shown that arginine-rich peptides are particularly effective at compacting DNA. nih.govnih.gov The guanidinium (B1211019) group of arginine is capable of forming bidentate hydrogen bonds with the phosphate (B84403) groups of the DNA backbone, an interaction that is more geometrically and energetically favorable than the single hydrogen bonds formed by the amine group of lysine (B10760008). acs.org This leads to a more efficient neutralization of the negative charge on the DNA backbone and a stronger attraction between DNA helices.

Comparative studies using osmotic stress techniques have quantified the differences in DNA condensation mediated by oligo-arginines versus oligo-lysines. These experiments reveal that DNA compacted by arginine peptides exhibits significantly smaller interhelical distances compared to DNA condensed with lysine peptides of the same length and charge. nih.gov For example, hexa-arginine condenses DNA to an equilibrium spacing of 28.3 Å, whereas hexa-lysine results in a larger spacing of 32.2 Å. nih.gov This superior packing ability of arginine-rich peptides provides a physical basis for their prevalence in natural DNA-packaging proteins like protamines, which are crucial for the dense packing of DNA in sperm nuclei. nih.gov

Thermodynamic studies have further elucidated these interactions, showing that the binding of oligo-arginines to nucleic acids is enthalpically more favorable (more exothermic) than that of oligo-lysines, confirming a stronger binding interaction. acs.org The use of H-Arg-Arg-Arg-Arg-OH and related peptides in these biophysical studies helps to build quantitative models of the forces governing nucleic acid organization in the cell.

Use as a Scaffold for Rational Design of Research Probes

H-Arg-Arg-Arg-Arg-OH serves as a foundational building block, or scaffold, for the rational design of more complex research probes. While the tetra-arginine motif itself may have limited cell-penetrating ability, it can be combined with other moieties or oligomerized to create sophisticated tools for cellular imaging and sensing. nih.gov

One innovative strategy involves a "split-peptide" approach, where two non-penetrating tetra-arginine halves are functionalized with bioorthogonal reactive groups (e.g., a tetrazine and a strained alkene like bicyclo[6.1.0]nonyne, BCN). nih.govrsc.org These two halves remain inactive until they are mixed, at which point they react in situ to form an active octa-arginine peptide that can efficiently penetrate cells. nih.govrsc.org This method allows for spatiotemporal control over cell penetration, a significant advancement for designing activatable probes.

Furthermore, H-Arg-Arg-Arg-Arg-OH can be conjugated to fluorescent dyes or phosphorescent metal complexes to create probes for intracellular sensing. acs.org For example, conjugates of tetra-arginine with phosphorescent porphyrins have been developed as probes to measure intracellular oxygen levels. acs.org Similarly, hydrophilic Iridium(III) complexes conjugated with oligoarginine peptides, including a tetra-arginine variant, have been synthesized for in vivo vascular imaging, where the arginine component is thought to bind to proteoglycans on the surface of endothelial cells. nih.gov These examples demonstrate how the H-Arg-Arg-Arg-Arg-OH sequence can be leveraged as a component in a modular design approach to create highly specific and functional research tools.

Role in Investigating Protein Aggregation Mechanisms (e.g., amyloid studies)

Protein aggregation is a hallmark of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, which is associated with the aggregation of amyloid-beta (Aβ) peptides. nih.govyoutube.com Arginine and arginine-rich peptides are used as tools to investigate the mechanisms of this aggregation and to explore potential inhibitory strategies.

Arginine itself has been shown to act as a chemical chaperone, capable of suppressing the aggregation of various proteins during refolding or under thermal stress. nih.govresearchgate.net The proposed mechanism involves the masking of exposed hydrophobic surfaces on unfolded or misfolded proteins, thereby preventing the protein-protein interactions that lead to aggregation. plos.org Some studies suggest that arginine self-associates into clusters that present a hydrophobic surface, which then interacts with the hydrophobic patches on proteins. plos.org Other computational studies propose that arginine directly inhibits aggregation by binding to anionic side chains (aspartate and glutamate) on the protein surface, preventing the formation of inter-protein salt bridges that can stabilize aggregation nuclei. nih.gov

In the context of amyloid diseases, arginine has been shown to inhibit the aggregation of Aβ peptides and to stabilize the native tetrameric structure of transthyretin (TTR), a protein whose misfolding and aggregation causes TTR amyloidosis. nih.govnih.gov Studies using H-Arg-Arg-Arg-Arg-OH and other oligo-arginines allow researchers to probe the specific effects of localized positive charge and the guanidinium group on the aggregation cascade of amyloidogenic proteins like Aβ. nih.gov For example, the single arginine residue at position 5 (R5) in the Aβ42 sequence is known to play a role in its assembly, and peptides containing arginine can modulate these interactions. nih.gov By studying how tetra-arginine interacts with these amyloidogenic peptides, researchers gain insight into the fundamental driving forces of pathologic protein aggregation.

Facilitation of Intracellular Delivery of Research Cargoes (e.g., fluorescent probes, specific proteins/oligonucleotides for research)

One of the most widespread applications of arginine-rich peptides is their use as vectors to deliver membrane-impermeable research cargoes into living cells. mdpi.comnih.govresearchgate.net While H-Arg-Arg-Arg-Arg-OH itself is a less efficient cell-penetrating peptide (CPP) compared to its longer counterparts (e.g., octa- or nona-arginine), it is a crucial component in the design and study of these delivery systems. researchgate.netnih.gov

The utility of H-Arg-Arg-Arg-Arg-OH in this context is often as a building block or as a comparative standard. For example, research has shown that conjugating a large protein cargo, like human serum albumin (HSA), to an in situ-formed octa-arginine (from two tetra-arginine precursors) facilitates its efficient uptake into cells. nih.gov This demonstrates the principle of using short arginine motifs to construct effective delivery vectors.

These peptide vectors can transport a wide variety of research cargoes, including:

Fluorescent probes: For labeling and tracking intracellular structures and processes. acs.org

Peptides and Proteins: To study their function inside a living cell or to deliver therapeutic proteins. researchgate.netnih.gov

Oligonucleotides: Including DNA and small interfering RNAs (siRNAs) to study gene function and regulation. mdpi.comnih.gov

The strong electrostatic interactions between the cationic arginine residues and the anionic phosphate backbone of nucleic acids facilitate the formation of peptide/cargo complexes, which are then internalized by the cell. mdpi.com By studying the delivery efficiency of cargoes complexed with different lengths of oligo-arginine, from tetra-arginine upwards, researchers can determine the optimal vector characteristics for specific applications and cell types. researchgate.net

Future Horizons in H-Arg-Arg-Arg-Arg-OH Research: Unraveling Mechanisms and Pushing Boundaries

The tetrapeptide H-Arg-Arg-Arg-Arg-OH, a short arginine-rich cell-penetrating peptide (CPP), continues to be a focal point of intensive research due to its remarkable ability to traverse cellular membranes. While significant strides have been made in understanding its potential as a molecular delivery vehicle, several key areas of investigation are poised to define the future trajectory of research in this field. Emerging research avenues are focused on resolving existing controversies in its uptake mechanism, integrating complex biological data for a holistic understanding, developing sophisticated imaging techniques for real-time visualization, and exploring its behavior in novel experimental and computational models.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for H-Arg-Arg-Arg-Arg-OH, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc- or Boc-protected arginine residues. Post-synthesis, purity should be assessed via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect truncated sequences. Quantify impurities using area-under-the-curve analysis at 214 nm . For stability, perform accelerated degradation studies (e.g., pH 3–9 buffers, 37°C) and monitor via circular dichroism (CD) spectroscopy to detect structural changes .

Q. Which assays are most reliable for evaluating the cell-penetrating efficiency of H-Arg-Arg-Arg-Arg-OH?

  • Methodological Answer : Use fluorescently labeled peptides (e.g., FITC conjugation) incubated with target cell lines (e.g., HeLa or primary cells). Quantify uptake via flow cytometry or confocal microscopy. Include controls like low-temperature (4°C) incubation to distinguish energy-dependent vs. passive uptake. Compare efficiency against known cell-penetrating peptides (CPPs) like TAT .

Q. How can researchers mitigate aggregation issues during in vitro experiments with H-Arg-Arg-Arg-Arg-OH?

  • Methodological Answer : Aggregation due to high cationic charge can be minimized by using buffered solutions (e.g., PBS with 0.01% Tween-20) and sonication before experiments. Dynamic light scattering (DLS) should be employed to monitor particle size distribution. For cellular assays, pre-filter solutions through 0.22 µm membranes .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for H-Arg-Arg-Arg-Arg-OH across studies?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., cell types, in vitro vs. in vivo systems). Conduct meta-analyses of existing data, focusing on variables like peptide concentration, incubation time, and endpoint measurements. Use statistical models (e.g., mixed-effects regression) to identify confounding factors. Validate hypotheses via knock-down/knock-out models of suspected molecular targets .

Q. What advanced techniques can elucidate H-Arg-Arg-Arg-Arg-OH’s interactions with nucleic acids compared to other polycationic peptides?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with DNA/RNA. Compare results to peptides like polylysine or penetratin. For structural insights, use nuclear magnetic resonance (NMR) or cryo-electron microscopy to map binding interfaces .

Q. How to design experiments assessing the peptide’s biodistribution and off-target effects in vivo?

  • Methodological Answer : Radiolabel the peptide (e.g., with ¹⁸F for PET imaging) or use near-infrared (NIR) probes. Track real-time distribution in animal models via imaging systems. For off-target analysis, perform transcriptomic profiling (RNA-seq) of tissues post-administration and cross-reference with databases like STRING to identify unintended pathways .

Q. What strategies improve the peptide’s stability in physiological environments without compromising bioactivity?

  • Methodological Answer : Test backbone modifications (e.g., D-amino acids, PEGylation) or cyclization. Assess protease resistance via incubation with serum or specific enzymes (e.g., trypsin), followed by LC-MS quantification. Use molecular dynamics simulations to predict structural impacts of modifications .

Data Analysis and Reporting Standards

Q. How should researchers address uncertainties in quantitative measurements of H-Arg-Arg-Arg-Arg-OH’s bioactivity?

  • Methodological Answer : Report error margins (e.g., SEM, SD) and use sensitivity analyses to evaluate measurement robustness. For dose-response studies, calculate EC₅₀ values using nonlinear regression models (e.g., four-parameter logistic curve). Include negative controls and replicate experiments (n ≥ 3) to validate reproducibility .

Q. What frameworks ensure ethical and rigorous experimental design for studies involving this peptide?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For in vivo work, adhere to ARRIVE guidelines for reporting animal studies. Document all protocols in detail for peer review, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.